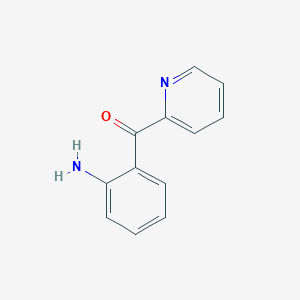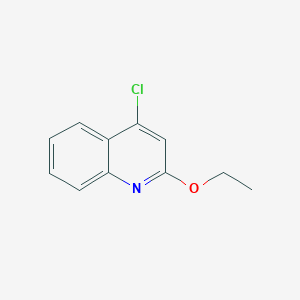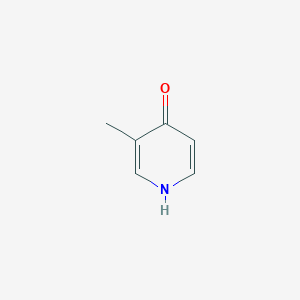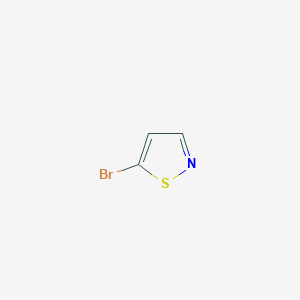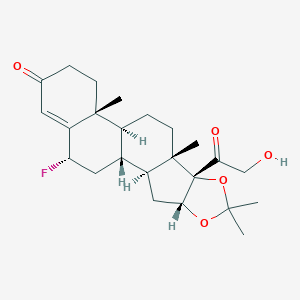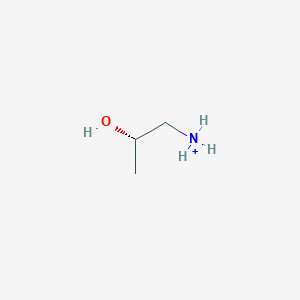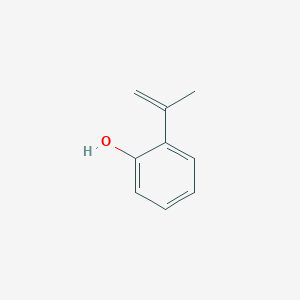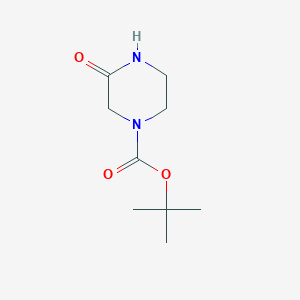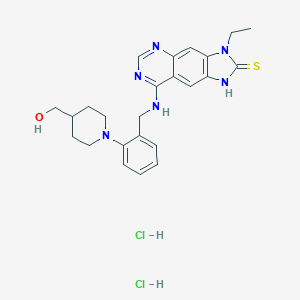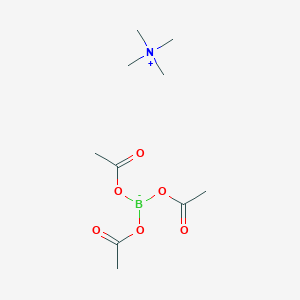
Tetramethylammonium triacetoxyborohydride
描述
Synthesis Analysis
The synthesis of Tetramethylammonium triacetoxyborohydride involves chemical reactions that yield it as a product with desired purity and reactivity. For instance, the directed reduction of β-hydroxy ketones using tetramethylammonium triacetoxyborohydride results in the formation of anti-diols with high diastereoselectivity, showcasing the compound's selective reducing ability in organic synthesis (Evans, Chapman, & Carreira, 1988).
Molecular Structure Analysis
Although specific studies detailing the molecular structure analysis of tetramethylammonium triacetoxyborohydride were not identified, related compounds such as tetramethylammonium auride have been synthesized and structurally characterized, highlighting the diverse structural chemistry of tetramethylammonium-based compounds (Dietzel & Jansen, 2001).
Chemical Reactions and Properties
Tetramethylammonium triacetoxyborohydride is involved in various chemical reactions, such as the reductive amination of aldehydes and ketones, demonstrating its broad utility as a reducing agent. This compound allows for the mild and selective reduction of functional groups in the presence of sensitive functionalities, offering high yields and reduced formation of side products (Abdel-Magid, Carson, Harris, Maryanoff, & Shah, 1996).
Physical Properties Analysis
Studies on related tetramethylammonium compounds provide insights into the physical properties of such materials, including their crystal structures and behavior under different conditions. For example, the crystal structure of tetramethylammonium hydroxide pentahydrate offers insights into the arrangement of tetramethylammonium ions in solid states, which could be analogous to understanding the physical properties of tetramethylammonium triacetoxyborohydride (Mcmullan, Mak, & Jeffrey, 1966).
Chemical Properties Analysis
The chemical properties of tetramethylammonium triacetoxyborohydride, such as its reactivity and stability, are crucial for its application in organic synthesis. Quantum chemical studies on similar compounds, like tetramethylammonium tetraborohydride, reveal low energy barriers to decomposition, suggesting that the stability of these materials is significantly influenced by crystal forces, which could be relevant to understanding the stability and reactivity of tetramethylammonium triacetoxyborohydride (Calef, 1995).
科学研究应用
General Use
- Scientific Field : Chemistry
- Summary of Application : Tetramethylammonium triacetoxyborohydride is commonly used as a selective reducing agent in organic chemical reactions . It’s particularly useful in the reduction of carbonyl compounds such as aldehydes and ketones to their respective alcohols .
- Methods of Application : The compound is used in its solid form and is suitable as a reductant . It’s highly soluble in various organic solvents, making it easy to handle and store compared to other borohydride reagents .
- Results or Outcomes : The use of this compound allows for mild reaction conditions and high selectivity, making it valuable in the synthesis of various compounds .
Evans–Saksena Reduction
- Scientific Field : Organic Chemistry
- Summary of Application : The compound is used in the Evans–Saksena reduction, a diastereoselective reduction of β-hydroxy ketones to the corresponding anti-dialcohols .
- Methods of Application : The reaction is thought to proceed through a 6-membered ring transition state. The intramolecular hydride delivery from the boron reducing agent forces the reduction to proceed from the opposite face of the chelating β-alcohol, thus determining the diastereoselectivity .
- Results or Outcomes : This reduction has been used in the synthesis of several products, particularly the bryostatins .
安全和危害
未来方向
属性
InChI |
InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSJBUUORJFGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346573 | |
| Record name | Tetramethylammonium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium triacetoxyborohydride | |
CAS RN |
109704-53-2 | |
| Record name | Tetramethylammonium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)
